3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
5-(2,4-difluorophenyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3/c1-15-10(13)5-9(14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJUZXZGURNPFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Nitriles with 2,4-Difluorophenylhydrazine
This method employs a [3+2] cycloaddition strategy to construct the pyrazole ring. Key steps include:
- Reactant preparation : 2,4-Difluorophenylhydrazine hydrochloride is generated by diazotization of 2,4-difluoroaniline followed by reduction.
- Cyclization : Reaction with ethyl 3-cyanoacetoacetate under acidic conditions (acetic acid, 80°C, 6 hr) yields 3-(2,4-difluorophenyl)-1H-pyrazol-5-amine.
- N-Methylation : Treatment with methyl iodide and potassium carbonate in DMF introduces the 1-methyl group (yield: 68–72%).
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazine synthesis | NaNO₂/HCl, SnCl₂, 0–5°C | 89 | 95.2 |
| Cyclocondensation | Acetic acid, 80°C, 6 hr | 75 | 97.8 |
| Methylation | CH₃I, K₂CO₃, DMF, 50°C, 4 hr | 71 | 98.5 |
Gould-Jacobs Cyclization of Enamine Precursors
This route utilizes enamine intermediates for regioselective pyrazole formation:
- Enamine synthesis : 2,4-Difluorophenylacetonitrile reacts with methylamine to form an enamine.
- Cyclization : Heating with hydrazine hydrate in ethanol (reflux, 8 hr) produces the pyrazole core.
- Selective methylation : Dimethyl sulfate selectively methylates the N1 position (70°C, 3 hr).
- Avoids harsh acidic conditions
- Enables gram-scale production (≥50 g batches)
Reductive Amination of Pyrazol-5-one Intermediates
A three-step process involving:
- Pyrazol-5-one synthesis : 2,4-Difluorophenylhydrazine and ethyl acetoacetate cyclize in acetic acid.
- Oxime formation : Reaction with hydroxylamine hydrochloride introduces the amine precursor.
- Reduction : Hydrogenation over Raney nickel (50 psi H₂, 6 hr) yields the target amine.
- Optimal oxime reduction temperature: 60–65°C
- Catalyst loading: 5% w/w Raney nickel
Microwave-Assisted Solid-Phase Synthesis
For high-throughput applications:
- Immobilized substrate : Wang resin-bound β-keto ester
- Cyclization : Microwave irradiation (150 W, 120°C, 20 min)
- Cleavage : TFA/DCM (1:1) releases the free amine
- Total synthesis time: <2 hr
- Average yield: 82% ± 3%
Comparative Analysis of Methods
| Method | Throughput | Atom Economy | E-Factor | Scalability |
|---|---|---|---|---|
| Cyclocondensation | High | 78% | 6.2 | Industrial |
| Gould-Jacobs | Medium | 85% | 4.1 | Pilot-scale |
| Reductive Amination | Low | 65% | 9.8 | Lab-scale |
| Microwave-Assisted | Very High | 88% | 2.3 | Microscale |
Chemical Reactions Analysis
Types of Reactions
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Physicochemical Comparisons
The table below highlights key differences among select pyrazole derivatives:
Key Observations:
- Substituent Effects: Fluorine: The 2,4-difluorophenyl group in the target compound improves metabolic stability compared to mono-fluorinated analogs (e.g., 3-ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine) . Halogenation: Bromine substitution (e.g., 3-(2-bromo-4-fluorophenyl)-1H-pyrazol-5-amine) increases molecular weight and reactivity, often leveraged in cross-coupling reactions for agrochemicals . Bulkier Groups: The tert-butyl and trifluoromethoxy groups in 1-(tert-butyl)-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine enhance lipophilicity and metabolic resistance, critical for prolonged biological activity .
Molecular Weight Trends :
- Bulky substituents (e.g., trichlorophenyl, pyridinyl) significantly increase molecular weight, impacting solubility and bioavailability .
Biological Activity
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- IUPAC Name : this compound
- Molecular Formula : C10H9F2N3
- Molecular Weight : 201.20 g/mol
- CAS Number : 1019011-31-4
The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. The compound has been studied for its potential as an anti-inflammatory agent and a modulator of cyclooxygenase (COX) enzymes.
Anti-inflammatory Properties
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory activity. This is evidenced by its ability to inhibit COX enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation.
In a comparative study, the compound showed a selectivity index for COX-2 inhibition over COX-1, indicating its potential for reduced gastrointestinal side effects compared to traditional NSAIDs like diclofenac.
Case Studies
-
Study on Inflammatory Models :
In an experimental model using carrageenan-induced paw edema in rats, the administration of this pyrazole derivative resulted in a significant reduction in swelling compared to control groups. The study highlighted the compound's effectiveness in vivo and suggested further exploration for chronic inflammatory conditions. -
Histopathological Analysis :
A histopathological evaluation was conducted to assess the safety profile of the compound. Results indicated minimal degenerative changes in the liver and kidneys of treated animals, suggesting a favorable safety profile for potential therapeutic use.
Pharmacological Applications
Due to its anti-inflammatory properties, this compound is being investigated for applications in treating conditions like arthritis and other inflammatory diseases. Its selective action on COX-2 makes it a candidate for development as a safer alternative to existing anti-inflammatory medications.
Q & A
Q. What are the common synthetic routes for 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-5-amine?
The compound is typically synthesized via multi-step protocols involving cyclization and condensation reactions. For example:
- Step 1 : Formation of a pyrazole core through cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones .
- Step 2 : Introduction of the 2,4-difluorophenyl group via nucleophilic substitution or Suzuki-Miyaura coupling .
- Step 3 : Methylation at the N1 position using methyl iodide or dimethyl sulfate under basic conditions . X-ray crystallography is often used to confirm regioselectivity and structural integrity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : H and C NMR confirm substituent positions and purity. Fluorine atoms influence splitting patterns in the aromatic region .
- IR : Stretching frequencies for NH (~3300 cm) and C-F (~1200 cm^{-1) are key markers .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .
Q. How is purification achieved for this amine derivative?
- Recrystallization : Solvent systems like ethanol/water or DCM/hexane yield high-purity crystals .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane removes byproducts (e.g., regioisomers) .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence bioactivity?
A comparative study of analogues reveals:
Q. What strategies resolve contradictions in reported antitubercular or antibacterial data?
Discrepancies arise from:
- Assay Variability : Differences in bacterial strains (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) .
- Solubility Limits : Poor aqueous solubility may understate in vitro activity; use of DMSO carriers >1% can artifactually suppress results .
- Metabolite Interference : Methyl groups may undergo CYP450-mediated oxidation, altering efficacy .
Q. How can X-ray crystallography guide SAR studies?
Crystal structures (e.g., CCDC entries for related pyrazoles) reveal:
- Torsional Angles : Fluorophenyl ring orientation affects binding pocket compatibility .
- Intermolecular Interactions : NH participates in H-bonds with protein residues (e.g., Thr190 in kinase targets) .
- Packing Efficiency : Methyl groups reduce crystal symmetry, influencing pharmacokinetic properties .
Q. What computational methods predict metabolic pathways for this compound?
- DFT Calculations : Optimize geometry and identify reactive sites (e.g., NH oxidation susceptibility) .
- MD Simulations : Model interactions with CYP450 isoforms (e.g., 3A4, 2D6) to predict demethylation or hydroxylation .
- ADMET Predictors : Tools like SwissADME estimate solubility (LogP ≈ 2.5) and BBB penetration .
Methodological Notes
- Synthetic Optimization : Microwave-assisted synthesis reduces reaction time from 24h to 2h for cyclization steps .
- Bioactivity Validation : Use orthogonal assays (e.g., fluorescence polarization + microdilution) to confirm enzyme inhibition .
- Crystallization : Slow evaporation from acetonitrile at 4°C yields diffraction-quality crystals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
